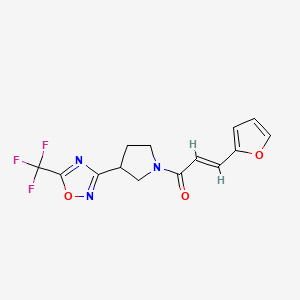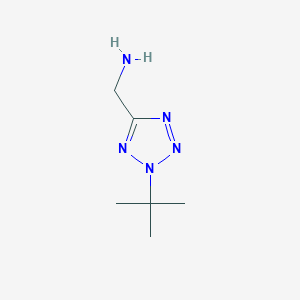![molecular formula C20H14ClF3N2O2S B2694863 N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-4-methoxybenzenecarboxamide CAS No. 338773-32-3](/img/structure/B2694863.png)
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-4-methoxybenzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmaceutical Development
This compound is significant in the pharmaceutical industry due to its potential as a drug candidate. The trifluoromethyl group enhances the metabolic stability and bioavailability of pharmaceuticals. It has been explored for its potential in treating various diseases, including cancer and inflammatory conditions .
Agrochemical Applications
In agrochemicals, this compound is used as a key ingredient in pesticides and herbicides. The trifluoromethyl group contributes to the compound’s effectiveness in protecting crops from pests and diseases. It is particularly valued for its ability to enhance the efficacy and environmental stability of agrochemical products .
Veterinary Medicine
The compound has applications in veterinary medicine, where it is used to develop treatments for animal diseases. Its chemical structure allows for the creation of drugs that are both effective and safe for use in animals, addressing issues such as parasitic infections and other veterinary health concerns .
Material Science
In material science, this compound is utilized in the development of advanced materials. Its unique chemical properties make it suitable for creating polymers and other materials with enhanced durability and performance. These materials are used in various industrial applications, including coatings and adhesives .
Catalysis
The compound is also employed in catalysis, where it serves as a catalyst in chemical reactions. Its structure allows it to facilitate various organic reactions, making it valuable in the synthesis of complex molecules. This application is crucial in both industrial and academic research settings .
Environmental Science
In environmental science, this compound is studied for its potential to degrade environmental pollutants. Its chemical properties enable it to break down harmful substances, contributing to efforts in pollution control and environmental remediation. This application is particularly important in addressing issues related to industrial waste and contamination .
These applications highlight the versatility and importance of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-4-methoxybenzenecarboxamide in various scientific fields. Each application leverages the unique chemical properties of the compound to address specific challenges and advance research and development efforts.
If you have any more questions or need further details on any of these applications, feel free to ask!
Synthesis and application of trifluoromethylpyridines FDA-Approved Trifluoromethyl Group-Containing Drugs
Propiedades
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O2S/c1-28-14-8-6-12(7-9-14)18(27)26-16-4-2-3-5-17(16)29-19-15(21)10-13(11-25-19)20(22,23)24/h2-11H,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXHCBLZRXSMSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-4-methoxybenzenecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2694780.png)
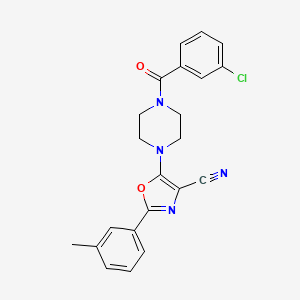

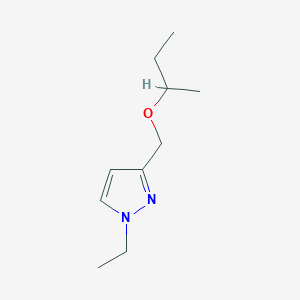
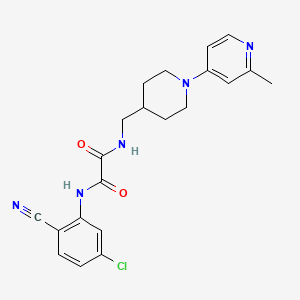
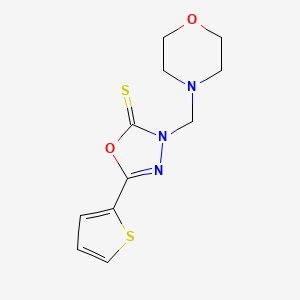

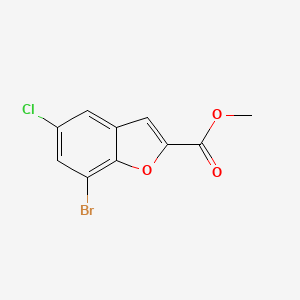
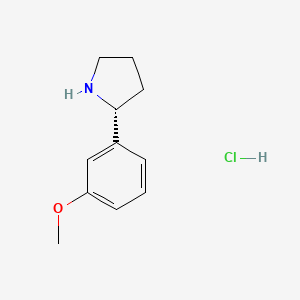
![N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2694797.png)
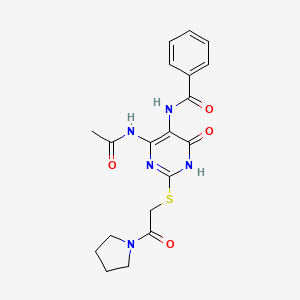
![3-[(Naphthalen-2-yloxy)methyl]benzoic acid](/img/structure/B2694800.png)
